molecular formula C20H21N3O6 B11054755 methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11054755
M. Wt: 399.4 g/mol
InChI Key: PLIMGILENGQOOC-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide and alkyne precursors are chosen to introduce the desired substituents on the triazole ring.

    Esterification: The carboxyl group on the triazole ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Methoxylation: The phenyl rings are methoxylated using appropriate methoxy reagents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, automated esterification processes, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the triazole ring or the ester group can yield various reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is studied for its potential bioactivity. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception.

Medicine

The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: Lacks the trimethoxyphenyl group, resulting in different reactivity and bioactivity.

    1-(3,4,5-Trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate:

    5-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but without the methyl ester group, leading to different solubility and reactivity.

Uniqueness

Methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its triazole ring and multiple methoxy groups. This structure provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications in research and industry. Its ability to undergo multiple types of chemical reactions also enhances its utility as a synthetic intermediate.

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)triazole-4-carboxylate

InChI

InChI=1S/C20H21N3O6/c1-25-14-8-6-12(7-9-14)18-17(20(24)29-5)21-22-23(18)13-10-15(26-2)19(28-4)16(11-13)27-3/h6-11H,1-5H3

InChI Key

PLIMGILENGQOOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=NN2C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC

Origin of Product

United States

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